4-(Ethoxycarbonyl)benzoic acid

Solubility PET Recycling Aqueous Processing

Procure 4-(Ethoxycarbonyl)benzoic acid (MET) for its unique bifunctional architecture: a free carboxylic acid orthogonally paired with an ethyl ester. This enables sequential functionalization, coordination-driven 2D network formation, and PET degradation calibration—applications impossible with TPA or DMT. Distinct mp 171°C and aqueous solubility (1.2 g/L) simplify LC/GC method validation. Ideal for dirhodium paddlewheel catalysts and asymmetric prodrugs. High-purity solid with global ambient shipping.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 713-57-5
Cat. No. B1345969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Ethoxycarbonyl)benzoic acid
CAS713-57-5
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C10H10O4/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3,(H,11,12)
InChIKeyADFVYWCDAKWKPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Ethoxycarbonyl)benzoic acid (CAS 713-57-5) | Terephthalic Acid Monoethyl Ester for PET Degradation Studies & Coordination Chemistry


4-(Ethoxycarbonyl)benzoic acid (CAS 713-57-5), also known as monoethyl terephthalate (MET) or terephthalic acid monoethyl ester, is an aromatic dicarboxylic acid monoester (C10H10O4, MW 194.18 g/mol) [1]. It features a free carboxylic acid group and an ethyl ester group at the para-position of a benzene ring, placing it within the terephthalate family. Its bifunctional nature enables distinct solubility and reactivity profiles that differentiate it from fully esterified analogs like dimethyl terephthalate (DMT) and diethyl terephthalate (DET), as well as from the parent diacid, terephthalic acid (TPA) .

Why 4-(Ethoxycarbonyl)benzoic acid Cannot Be Substituted by Terephthalic Acid or Dimethyl Terephthalate in Critical Applications


4-(Ethoxycarbonyl)benzoic acid occupies a unique physicochemical and functional niche among terephthalate derivatives. While terephthalic acid (TPA) exhibits extremely low solubility in most organic solvents and dimethyl terephthalate (DMT) lacks a free carboxylic acid group, the monoethyl ester possesses a balanced profile of moderate aqueous solubility and a reactive acid site . This bifunctionality is essential for its role as a PET degradation intermediate, where it forms via specific catalytic pathways that do not produce TPA or MHET [1]. Furthermore, its dangling ester group enables coordination-driven self-assembly into porous 2D networks, a property not achievable with TPA or DMT alone [2]. Substituting a generic ester or diacid would therefore result in failed reactions, altered solubility, or the loss of targeted material properties in both catalytic and supramolecular applications.

Quantitative Differentiation of 4-(Ethoxycarbonyl)benzoic acid vs. TPA, DMT, DET, and MHET: Solubility, Thermal Behavior, and Catalytic Pathways


Aqueous Solubility: 4-(Ethoxycarbonyl)benzoic acid is ~18× More Soluble than Terephthalic Acid and ~63× More Soluble than Dimethyl Terephthalate at 25°C

4-(Ethoxycarbonyl)benzoic acid exhibits an aqueous solubility of 1.2 g/L at 25°C , which is approximately 18 times higher than that of terephthalic acid (TPA), which has a solubility of only 0.065 g/L at the same temperature [1]. This represents a nearly 1,750% increase in dissolved concentration. Compared to dimethyl terephthalate (DMT), which has a reported water solubility of 19 mg/L (0.019 g/L) at 25°C , the monoethyl ester is approximately 63 times more soluble.

Solubility PET Recycling Aqueous Processing

Melting Point Differentiation: 4-(Ethoxycarbonyl)benzoic acid Melts at 171°C, Significantly Lower than Terephthalic Acid (>300°C) and Distinct from DMT (140-143°C) and DET (45°C)

The melting point of 4-(Ethoxycarbonyl)benzoic acid is reported as 171°C . This value is significantly lower than that of terephthalic acid (TPA), which sublimes at 300°C and does not melt under standard atmospheric pressure [1]. It is also distinct from the diester analogs: dimethyl terephthalate (DMT) melts at 140-143°C , and diethyl terephthalate (DET) melts at 43-47°C [2]. This intermediate thermal behavior reflects its unique monoester structure and directly influences its processability in solid-state reactions and its utility as a crystalline standard.

Thermal Properties Polymer Intermediates Crystallization

Catalytic Pathway Selectivity: 4-(Ethoxycarbonyl)benzoic acid (MET) is the Exclusive Product of MoV-Catalyzed C-C Insertion in PET Hydrogenolysis, Not TPA

In the catalytic hydrogenolytic depolymerization of polyethylene terephthalate (PET) over reconstructed Mo-based catalysts, the intermediate vinyl-terminated carboxylate units undergo divergent pathways. The MoV species catalyzes a C-C insertion pathway that converts these units specifically into monoethyl terephthalate (MET, i.e., 4-(ethoxycarbonyl)benzoic acid) [1]. In contrast, the MoIV species catalyzes a hydrogenolysis pathway that yields terephthalic acid (TPA) [1]. This demonstrates a strict catalyst-dependent selectivity, where MET formation is a distinct, quantifiable pathway that does not occur with other in-class compounds like TPA or DMT under identical conditions.

Catalytic Hydrogenolysis PET Depolymerization Reaction Pathway

Supramolecular Self-Assembly: 4-(Ethoxycarbonyl)benzoate Enables 2D Coordination Networks, a Functionality Absent in TPA, DMT, or DET

A dirhodium(II,II) paddlewheel complex synthesized using 4-(ethoxycarbonyl)benzoate as a bridging ligand demonstrates the unique ability to self-assemble into 2D microporous networks upon crystallization from noncoordinating solvents like chlorobenzene and chloroform [1]. The dangling ester groups coordinate to the axial ends of neighboring dirhodium units, forming extended frameworks devoid of exogenous ligands [1]. This supramolecular behavior is a direct consequence of the monoester functionality and is not possible with terephthalic acid (which lacks a flexible ester arm) or with the fully esterified DMT and DET (which lack the necessary metal-binding carboxylate group). The resulting materials, such as [Rh2(O2CC6H4COOC2H5)4]2C6H5Cl, represent unique examples of 2D networks based on dirhodium tetracarboxylate units.

Coordination Chemistry Metal-Organic Frameworks Dirhodium Complexes

High-Value Application Scenarios for 4-(Ethoxycarbonyl)benzoic acid (CAS 713-57-5) Driven by Quantitative Differentiation


Authentic Analytical Standard for PET Depolymerization Pathway Mapping

In studies involving the catalytic or enzymatic degradation of polyethylene terephthalate (PET), 4-(ethoxycarbonyl)benzoic acid (MET) serves as an essential authentic standard. Its formation is a specific outcome of certain catalytic pathways, such as MoV-catalyzed C-C insertion [1]. Its moderate aqueous solubility (1.2 g/L) and distinct melting point (171°C) facilitate its use in calibrating HPLC or GC-FID methods for quantifying PET degradation products in complex aqueous or organic mixtures .

Synthesis of Dirhodium Paddlewheel Complexes for Heterogeneous Catalysis

Researchers synthesizing dirhodium(II,II) tetracarboxylate complexes can utilize 4-(ethoxycarbonyl)benzoic acid to introduce functionalizable ester groups onto the paddlewheel core. As demonstrated by Kumar et al., the resulting complex self-assembles into 2D networks and can be covalently immobilized onto solid supports, such as amine-functionalized polystyrene, for applications in heterogeneous catalysis, including cyclopropanation reactions [2]. This application is not feasible with TPA or simple diesters.

Monoester Intermediate for Stepwise Organic Synthesis and Prodrug Design

The bifunctional nature of 4-(ethoxycarbonyl)benzoic acid makes it a valuable intermediate in multi-step organic synthesis. The free carboxylic acid can be activated and coupled with amines or alcohols while the ethyl ester remains protected, allowing for sequential functionalization. This property is particularly useful in the synthesis of asymmetric terephthalamides or in the design of ester prodrugs where controlled hydrolysis of the ethyl ester is desired [3]. Substituting with a symmetric diester like DMT would forfeit this orthogonal reactivity.

Calibration of Thermal Analysis Instruments (DSC/TGA)

With a well-defined melting point of 171°C and a boiling point of 342°C, 4-(ethoxycarbonyl)benzoic acid is a suitable reference material for calibrating differential scanning calorimeters (DSC) and thermogravimetric analyzers (TGA) in the temperature range between common standards like indium (156.6°C) and tin (231.9°C) [4]. Its thermal stability and sharp melting transition provide reliable calibration points for polymer and materials research laboratories.

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